(1S,2R)-1,2-dihydronaphthalene-1,2-diol
CAS No.: 31966-70-8
Cat. No.: VC21117852
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31966-70-8 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (1S,2R)-1,2-dihydronaphthalene-1,2-diol |
| Standard InChI | InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1 |
| Standard InChI Key | QPUHWUSUBHNZCG-ZJUUUORDSA-N |
| Isomeric SMILES | C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O |
| SMILES | C1=CC=C2C(C(C=CC2=C1)O)O |
| Canonical SMILES | C1=CC=C2C(C(C=CC2=C1)O)O |
Introduction
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H10O2 | |
| Molecular Weight | 162.18 g/mol | |
| Chemical Classification | Dihydrodiol derivative of naphthalene | |
| Physical State | Solid |
| Enzyme | Mutation | Yield | Significance | Reference |
|---|---|---|---|---|
| Naphthalene 1,2-dioxygenase (NDO) | Phe-352-Val | ~8% | Novel stereoselectivity not present in wild-type | |
| Wild-type NDO | None | 0% | Does not produce (1S,2R) enantiomer |
Known Biological Interactions
The available reliable sources indicate that (1S,2R)-1,2-dihydronaphthalene-1,2-diol interacts with specific biological targets. While most of the detailed information pertains to dihydrodiols as a class rather than this specific stereoisomer, some interactions are noteworthy.
Dihydrodiols like (1S,2R)-1,2-dihydronaphthalene-1,2-diol are known to interact with naphthalene dioxygenase enzymes, which are involved in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). These interactions are of particular interest in environmental science and bioremediation research, as they represent key steps in the natural breakdown of potentially harmful aromatic compounds.
The stereochemistry of (1S,2R)-1,2-dihydronaphthalene-1,2-diol plays a crucial role in determining the selectivity and activity of these enzymes. The specific configuration allows for precise spatial orientation within enzyme active sites, facilitating catalytic reactions or, in some cases, inhibiting them.
Research on the mutant naphthalene 1,2-dioxygenase that produces this stereoisomer suggests that the structural features of the enzyme's active site directly influence which stereoisomer is produced . This relationship between enzyme structure and product stereochemistry has broader implications for understanding enzymatic mechanisms and developing novel biocatalysts.
Applications in Research and Industry
Based on the reliable information available, (1S,2R)-1,2-dihydronaphthalene-1,2-diol has several potential applications across different scientific fields:
Enzyme Structure-Function Studies
The production of (1S,2R)-1,2-dihydronaphthalene-1,2-diol by mutant naphthalene 1,2-dioxygenase provides a valuable model system for studying how enzyme structure dictates stereoselectivity . This has broader implications for understanding fundamental principles of enzyme catalysis and developing strategies for protein engineering.
Researchers studying enzyme mechanisms can use this system to investigate:
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How specific amino acid residues influence substrate binding orientation
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The structural determinants of regioselectivity and stereoselectivity
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Strategies for rational design of enzymes with novel stereoselectivity profiles
Environmental Science and Bioremediation
Understanding the formation and metabolism of dihydrodiols like (1S,2R)-1,2-dihydronaphthalene-1,2-diol contributes to knowledge about biodegradation pathways for aromatic compounds . This has significant implications for:
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Developing bioremediation strategies for environments contaminated with PAHs
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Assessing the metabolic fates of aromatic compounds in various organisms
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Engineering more efficient biological systems for pollutant degradation
Synthetic Organic Chemistry
As a chiral building block, (1S,2R)-1,2-dihydronaphthalene-1,2-diol could potentially serve in the synthesis of more complex molecules with defined stereochemistry. The cis arrangement of hydroxyl groups provides opportunities for selective chemical transformations, making it a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals requiring stereochemical control.
Comparison with Other Stereoisomers
While specific comparative data for (1S,2R)-1,2-dihydronaphthalene-1,2-diol is limited in the reliable sources available, some general comparisons can be made with its enantiomer based on fundamental principles of stereochemistry:
These differences highlight the importance of stereochemistry in determining the biological behavior and applications of dihydrodiol compounds. While enantiomers have identical physical properties in achiral environments, their interactions with biological systems (which are inherently chiral) can differ dramatically.
Future Research Directions
Based on the current knowledge of (1S,2R)-1,2-dihydronaphthalene-1,2-diol, several promising research directions emerge:
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Comprehensive Characterization: Detailed physical and chemical characterization of the pure compound to establish reference data for research applications. This includes spectroscopic analysis, crystallographic studies, and determination of physical constants specific to this stereoisomer.
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Enzymatic Engineering: Further exploration of enzyme mutations that might enhance the stereoselectivity for producing this specific enantiomer. This could involve directed evolution approaches or rational design based on structural insights from existing studies .
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Metabolic Studies: Investigation of the metabolic fate of (1S,2R)-1,2-dihydronaphthalene-1,2-diol in various organisms compared to its enantiomer. This would provide valuable information about stereoselectivity in downstream metabolic pathways.
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Synthetic Utility: Development of synthetic pathways that utilize this compound as a chiral building block for complex molecule synthesis, particularly for compounds requiring specific stereochemistry at multiple centers.
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Structure-Activity Relationships: Exploration of how the specific stereochemistry of this compound influences its interactions with various biological targets, potentially leading to applications in drug discovery or enzyme inhibition.
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